N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide
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Overview
Description
N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide is an organic compound that belongs to the class of amides This compound features a phenyl ring substituted with an acetamide group and a tetrahydropyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Tetrahydropyrazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring can be introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide: shares structural similarities with other amides and pyrazinone derivatives.
Phenoxyacetamide: Another compound with a similar acetamide group but different substituents.
Indole and Quinoline Derivatives: These compounds also feature heterocyclic rings and are used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
81965-08-4 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[2-(6-oxo-2,3-dihydro-1H-pyrazin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)15-10-5-3-2-4-9(10)11-12(17)14-7-6-13-11/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
LIBCDKGLBAHXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NCCNC2=O |
Origin of Product |
United States |
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